molecular formula C22H26N6O2S B1605448 Methanesulfonamide, N-[2-[(2,6-dicyano-4-methylphenyl)azo]-5-(dipropylamino)phenyl]- CAS No. 72968-82-2

Methanesulfonamide, N-[2-[(2,6-dicyano-4-methylphenyl)azo]-5-(dipropylamino)phenyl]-

Cat. No.: B1605448
CAS No.: 72968-82-2
M. Wt: 438.5 g/mol
InChI Key: DYOVEOOVFVMXAP-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-[2-[(2,6-dicyano-4-methylphenyl)azo]-5-(dipropylamino)phenyl] is a complex organic compound known for its potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a diazotization reaction followed by coupling with an appropriate amine. The process begins with the conversion of the starting material, 2,6-dicyano-4-methylphenol, into its diazonium salt. This is achieved by treating the phenol with nitrous acid under acidic conditions. The resulting diazonium salt is then reacted with dipropylamine to form the azo compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions. The process requires careful control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity. The reaction is typically carried out in a solvent system that allows for efficient mixing and heat transfer.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced forms of the compound.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

This compound has several scientific research applications across different fields:

  • Chemistry: It can be used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound may be utilized in biological studies to investigate its interactions with biological macromolecules and its potential as a bioactive molecule.

  • Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The azo group in the compound can participate in electron transfer reactions, while the sulfonamide group can engage in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to the desired effects.

Comparison with Similar Compounds

This compound can be compared with other similar azo compounds and sulfonamides. Some similar compounds include:

  • Azo dyes: These compounds share the azo group and are used in various applications, including textile dyeing and printing.

  • Sulfonamides: These compounds contain the sulfonamide group and are used in pharmaceuticals and other applications.

Properties

IUPAC Name

N-[2-[(2,6-dicyano-4-methylphenyl)diazenyl]-5-(dipropylamino)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2S/c1-5-9-28(10-6-2)19-7-8-20(21(13-19)27-31(4,29)30)25-26-22-17(14-23)11-16(3)12-18(22)15-24/h7-8,11-13,27H,5-6,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOVEOOVFVMXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2C#N)C)C#N)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5072690
Record name N-(2-((2,6-Dicyano-p-tolyl)azo)-5-(dipropylamino)phenyl)methanesulphonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72968-82-2
Record name N-[2-[2-(2,6-Dicyano-4-methylphenyl)diazenyl]-5-(dipropylamino)phenyl]methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72968-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonamide, N-(2-(2-(2,6-dicyano-4-methylphenyl)diazenyl)-5-(dipropylamino)phenyl)-
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Record name Methanesulfonamide, N-[2-[2-(2,6-dicyano-4-methylphenyl)diazenyl]-5-(dipropylamino)phenyl]-
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Record name N-(2-((2,6-Dicyano-p-tolyl)azo)-5-(dipropylamino)phenyl)methanesulphonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-[(2,6-dicyano-p-tolyl)azo]-5-(dipropylamino)phenyl]methanesulphonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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